Chenodesoxycholsäure
Übersicht
Beschreibung
Chenodiol, also known as chenodeoxycholic acid, is a naturally occurring bile acid synthesized in the liver. It is primarily used for the dissolution of cholesterol gallstones in patients who are not suitable candidates for surgery. Chenodiol is one of the main bile acids found in the human body and plays a crucial role in the digestion and absorption of fats.
Wissenschaftliche Forschungsanwendungen
Chenodiol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for the treatment of cholesterol gallstones and cerebrotendinous xanthomatosis, a rare genetic disorder of cholesterol metabolism . In chemistry, chenodiol is studied for its role in the synthesis of other bile acids and its potential as a therapeutic agent. In biology, it is used to study the mechanisms of bile acid metabolism and its effects on the gut microbiome .
Wirkmechanismus
Target of Action
Chenodeoxycholic acid (CDCA) is a primary bile acid that is naturally found in the body . Its primary targets are the liver and the intestines . In the liver, CDCA inhibits the production of cholesterol, and in the intestines, it reduces the absorption of cholesterol . CDCA is also the physiological ligand for the bile acid sensor farnesoid X receptor (FXR) .
Mode of Action
CDCA works by dissolving the cholesterol that forms gallstones . It suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid, in an expanded bile acid pool . This action helps to decrease the formation of gallstones .
Biochemical Pathways
CDCA is generated in the liver from cholesterol . In liver cells, CDCA is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts . In the intestine, CDCA is further metabolized to generate a 7β epimer, i.e., the ursodeoxycholic acid (UDCA), or dehydroxylate to generate lithocolic acid (LCA) .
Pharmacokinetics
CDCA is well absorbed from the small intestine and taken up by the liver where it is converted to its taurine and glycine conjugates and secreted in bile . At steady-state, an amount of CDCA near the daily dose escapes to the colon and is converted by bacterial action to lithocholic acid .
Result of Action
The primary result of CDCA’s action is the reduction of cholesterol levels in the bile, which helps dissolve gallstones that are predominantly made of cholesterol . Cdca is ineffective with stones of a high calcium or bile acid content . It can also reduce the amount of other bile acids that can be harmful to liver cells when levels are elevated .
Action Environment
The action of CDCA is influenced by the environment in the gastrointestinal tract. When bile acid concentrations increase, CDCA activates FXR, which is recruited to a RXR/FXR heterodimer in SHP promoter causing the transcription of the receptor . Furthermore, up to 10% of the primary bile acids are metabolized by the gut microbiota .
Biochemische Analyse
Biochemical Properties
Chenodeoxycholic acid functions as a surfactant, forming micelles with fats to facilitate lipid digestion. It interacts with several enzymes and proteins, including cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the initial step in bile acid synthesis from cholesterol . Additionally, chenodeoxycholic acid can be conjugated with taurine or glycine to form taurochenodeoxycholate or glycochenodeoxycholate, respectively . These conjugated forms are more water-soluble and remain ionized at the usual pH in the intestine, aiding in their retention in the gastrointestinal tract until reabsorption in the ileum .
Cellular Effects
Chenodeoxycholic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a ligand for the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis, lipid metabolism, and glucose homeostasis . Activation of FXR by chenodeoxycholic acid leads to the suppression of cholesterol 7α-hydroxylase (CYP7A1) expression, thereby reducing bile acid synthesis . Additionally, chenodeoxycholic acid has been shown to modulate the expression of genes involved in lipid metabolism and inflammation .
Molecular Mechanism
At the molecular level, chenodeoxycholic acid exerts its effects through binding interactions with various biomolecules. It activates the farnesoid X receptor (FXR), leading to the transcriptional regulation of target genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis . Chenodeoxycholic acid also inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), reducing the conversion of cholesterol to bile acids . Furthermore, it can modulate the activity of other nuclear receptors and signaling pathways, influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chenodeoxycholic acid can vary over time. Studies have shown that chenodeoxycholic acid is relatively stable and can maintain its activity over extended periods . Its effects on cellular function may change over time due to factors such as degradation, metabolism, and cellular adaptation . Long-term exposure to chenodeoxycholic acid has been associated with changes in gene expression and cellular metabolism, highlighting the importance of temporal considerations in experimental studies .
Dosage Effects in Animal Models
The effects of chenodeoxycholic acid can vary with different dosages in animal models. In a rabbit model of osteoarthritis, intra-articular injection of chenodeoxycholic acid at doses of 10 mg/kg or 50 mg/kg significantly reduced cartilage degradation and inflammation . Higher doses of chenodeoxycholic acid may lead to toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . These findings underscore the importance of dosage optimization in preclinical studies.
Metabolic Pathways
Chenodeoxycholic acid is synthesized in the liver from cholesterol through a series of enzymatic reactions involving cholesterol 7α-hydroxylase (CYP7A1) and other enzymes . It can be conjugated with taurine or glycine to form taurochenodeoxycholate or glycochenodeoxycholate, respectively . In the intestine, chenodeoxycholic acid is reabsorbed along with dietary fats and undergoes enterohepatic circulation . A portion of chenodeoxycholic acid is metabolized by gut microbiota to form secondary bile acids, such as lithocholic acid .
Transport and Distribution
Chenodeoxycholic acid is well absorbed from the small intestine and taken up by the liver, where it is converted to its taurine and glycine conjugates and secreted in bile . At steady-state, a portion of chenodeoxycholic acid escapes to the colon and is converted by bacterial action to lithocholic acid . The transport and distribution of chenodeoxycholic acid within cells and tissues are facilitated by specific transporters and binding proteins, ensuring its proper localization and function .
Subcellular Localization
Within cells, chenodeoxycholic acid is primarily localized in the liver, where it is synthesized and conjugated with taurine or glycine . It is then transported to the bile ducts and released into the intestine . In the intestine, chenodeoxycholic acid interacts with dietary fats and is reabsorbed into the enterohepatic circulation . The subcellular localization of chenodeoxycholic acid is crucial for its activity and function, as it ensures its proper interaction with target biomolecules and cellular compartments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Chenodiol kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Extraktion und Reinigung von Chenodesoxycholsäure aus tierischer Galle, insbesondere aus Schweinen. Der Prozess umfasst Schritte wie Verseifung, pH-Regulierung, Entfärbung, Entfettung und Reinigung mittels Kieselgel-Säulen . Ein weiteres Verfahren beinhaltet die chemische Synthese von this compound, die mehrere Schritte der Oxidation, Reduktion und Kristallisation umfasst .
Industrielle Produktionsmethoden: Die industrielle Produktion von Chenodiol beinhaltet typischerweise die Extraktion von this compound aus tierischer Galle, gefolgt von Reinigungsprozessen, um ein hochreines Produkt zu erhalten. Der Produktionsprozess ist so konzipiert, dass er umweltfreundlich, sicher und kostengünstig ist, wodurch er für die großtechnische Produktion geeignet ist .
Chemische Reaktionsanalyse
Arten von Reaktionen: Chenodiol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für seine Synthese und Modifikation für therapeutische Anwendungen unerlässlich.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit Chenodiol verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die Reaktionsbedingungen beinhalten häufig kontrollierte Temperaturen, pH-Werte und spezifische Lösungsmittel, um die gewünschten chemischen Umwandlungen sicherzustellen.
Hauptprodukte, die gebildet werden: Diese Konjugate sind entscheidend für seine biologische Aktivität und therapeutische Anwendungen .
Wissenschaftliche Forschungsanwendungen
Chenodiol hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es zur Behandlung von Cholesterin-Gallensteinen und Cerebrotendinöser Xanthomatose eingesetzt, einer seltenen genetischen Störung des Cholesterinstoffwechsels . In der Chemie wird Chenodiol hinsichtlich seiner Rolle bei der Synthese anderer Gallensäuren und seines Potenzials als Therapeutikum untersucht. In der Biologie wird es verwendet, um die Mechanismen des Gallensäurestoffwechsels und seine Auswirkungen auf das Darmmikrobiom zu untersuchen .
Wirkmechanismus
Chenodiol übt seine Wirkung aus, indem es die hepatische Synthese von Cholesterin und Cholsäure unterdrückt, was zu einer Erhöhung der Produktion von Cholesterin-ungesättigter Galle führt. Dieser Prozess hilft, Cholesterin-Gallensteine aufzulösen. Darüber hinaus hemmt Chenodiol die Absorption von Cholesterin im Darm, wodurch die Bildung von Gallensteinen weiter reduziert wird . Zu den beteiligten molekularen Zielen und Signalwegen gehören die Unterdrückung von Cholesterinsyntheseenzymen und die Modulation von Gallensäuretransportproteinen .
Analyse Chemischer Reaktionen
Types of Reactions: Chenodiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification for therapeutic applications.
Common Reagents and Conditions: Common reagents used in the reactions involving chenodiol include oxidizing agents, reducing agents, and catalysts. The reaction conditions often involve controlled temperatures, pH levels, and specific solvents to ensure the desired chemical transformations.
Major Products Formed: These conjugates are crucial for its biological activity and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Chenodiol wird oft mit anderen Gallensäuren wie Ursodesoxycholsäure, Cholsäure und Obeticholic acid verglichen. Während all diese Verbindungen zur Behandlung von Gallenerkrankungen eingesetzt werden, ist Chenodiol einzigartig in seiner spezifischen Anwendung zur Auflösung von Cholesterin-Gallensteinen und seiner Wirksamkeit bei der Behandlung der Cerebrotendinösen Xanthomatose . Ursodesoxycholsäure wird beispielsweise häufiger bei primärer biliärer Zirrhose eingesetzt und hat einen anderen Wirkmechanismus .
Liste ähnlicher Verbindungen:- Ursodesoxycholsäure
- Cholsäure
- Obeticholic acid
Eigenschaften
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-BSWAIDMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020260 | |
Record name | Chenodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chenodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0899 mg/mL | |
Record name | Chenodeoxycholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06777 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chenodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chenodiol suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool. These actions contribute to biliary cholesterol desaturation and gradual dissolution of radiolucent cholesterol gallstones in the presence of a gall-bladder visualized by oral cholecystography. Bile acids may also bind the the bile acid receptor (FXR) which regulates the synthesis and transport of bile acids. | |
Record name | Chenodeoxycholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06777 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
474-25-9 | |
Record name | Chenodeoxycholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chenodiol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chenodeoxycholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06777 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chenodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chenodeoxycholic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.803 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHENODIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GEI24LG0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chenodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168-171, 165 - 167 °C | |
Record name | Chenodeoxycholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06777 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chenodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000518 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.